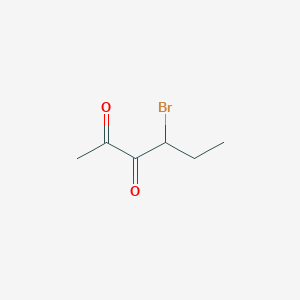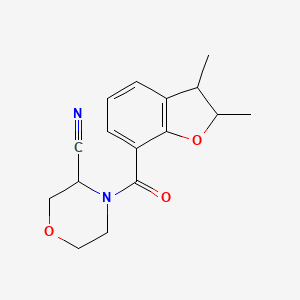![molecular formula C22H14ClN7O B2996553 2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891108-58-0](/img/structure/B2996553.png)
2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The specific molecular structure of “this compound” is not detailed in the available sources.科学的研究の応用
Synthesis of Heterocyclic Compounds
- Research has shown the utility of related compounds in the synthesis of biologically important heterocycles like 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free process allowing for the direct oxidative N-N bond formation (Zheng et al., 2014). This methodology features short reaction times and high yields, emphasizing the importance of such compounds in efficient heterocyclic synthesis.
Antimicrobial Evaluations
- A series of new compounds involving the triazolo[4,3-a]pyridines structure have been synthesized and tested for their antimicrobial activity. The process employed oxidative cyclization of specific hydrazine derivatives promoted with iodobenzene diacetate under mild conditions, leading to compounds with potent antimicrobial properties (Prakash et al., 2011).
Potential Antiasthma Agents
- Certain triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, which were synthesized through a series of chemical transformations. These compounds have been found to inhibit histamine release, a key factor in asthma, and were selected for further pharmacological and toxicological studies (Medwid et al., 1990).
Antioxidant and Antiproliferative Activities
- Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in medical chemistry for developing new therapeutic agents (Flefel et al., 2018).
Synthesis of Fused Pyrimidines
- Research into the synthesis of new fused pyrimidines has led to the development of several novel compounds, demonstrating the versatility of related nicotinamide derivatives in the creation of complex molecular architectures with potential biological activities (El-Reedy et al., 1989).
作用機序
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may inhibit certain enzymes, altering their function and leading to various biological effects.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
特性
IUPAC Name |
2-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-20-17(2-1-11-25-20)22(31)26-16-5-3-14(4-6-16)18-7-8-19-27-28-21(30(19)29-18)15-9-12-24-13-10-15/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZPMYTOKSLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

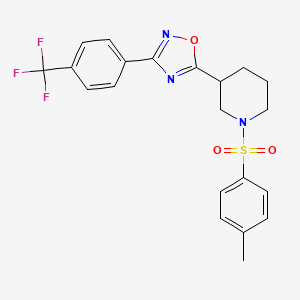
![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996472.png)
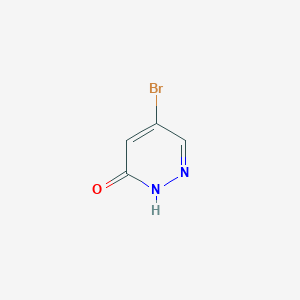
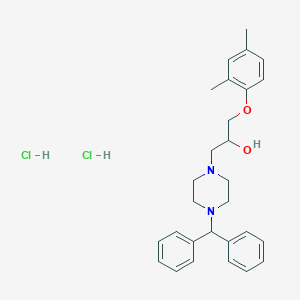
methanone](/img/structure/B2996475.png)

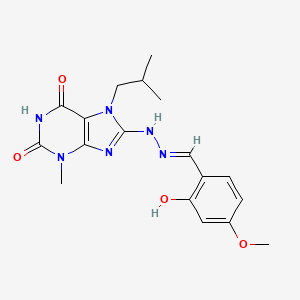
![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)
